molecular formula C38H50N2O9 B1676210 Maropitant citrate CAS No. 359875-09-5

Maropitant citrate

Cat. No.: B1676210
CAS No.: 359875-09-5
M. Wt: 678.8 g/mol
InChI Key: PGVSXRHFXJOMGW-YBZGWEFGSA-N
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Mechanism of Action

Target of Action

Maropitant citrate primarily targets the neurokinin 1 (NK1) receptors . These receptors are key players in the transmission of the sensation of nausea and the induction of vomiting .

Mode of Action

This compound acts as an antagonist to the NK1 receptors . It has a similar structure to substance P, a key neurotransmitter involved in causing vomiting . This structural similarity allows this compound to bind to the NK1 receptors, thereby inhibiting the binding of substance P . As a result, the communication pathway that triggers vomiting is disrupted .

Biochemical Pathways

By preventing substance P from binding to the NK1 receptors, this compound disrupts the biochemical pathways that lead to the sensation of nausea and the act of vomiting . This disruption affects the downstream effects of these pathways, which include the physiological responses associated with nausea and vomiting .

Pharmacokinetics

This compound exhibits different bioavailability profiles depending on the route of administration . When administered orally, it has a bioavailability of 20-30% in dogs and 50% in cats . When administered subcutaneously, the bioavailability increases to 90% in both species . This compound is highly bound to plasma proteins (99.5%) and is metabolized in the liver . The elimination half-life is 6-8 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting . By blocking the action of substance P on NK1 receptors, this compound prevents the transmission of signals that induce these responses . This leads to a decrease in the frequency of vomiting episodes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain medications can affect its action . Additionally, the physiological state of the patient, such as their feeding status, can also influence the bioavailability and thus the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Maropitant citrate acts by inhibiting the binding of substance P, a neuropeptide of the tachykinin family . Substance P is found in significant concentrations in the nuclei comprising the emetic center and is considered the key neurotransmitter involved in emesis .

Cellular Effects

This compound has been shown to be an effective antiemetic in cats, ameliorating xylazine-induced vomiting when given orally, subcutaneously, or intravenously . It significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .

Molecular Mechanism

This compound is a highly selective neurokinin 1 (NK1) receptor antagonist that blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . It has a similar structure to substance P, which allows it to act as an antagonist and bind to the substance P receptor neurokinin 1 (NK1). It is highly selective for NK1 over NK2 and NK3 .

Temporal Effects in Laboratory Settings

In laboratory model studies, this compound tablets dosed at a minimum of 2 mg/kg body weight reduced the number of emetic events associated with established neural (central) and humoral (peripheral) stimuli .

Dosage Effects in Animal Models

When administered orally or subcutaneously at 1 mg/kg 2 hours before administration of xylazine, this compound significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .

Metabolic Pathways

Maropitant undergoes first-pass metabolism by liver enzymes, mainly CYP2D15 (which has high affinity for maropitant and clears over 90% of it) but also by the lower-affinity CYP3A12 . Repeat dosing of maropitant eventually saturates CYP2D15, causing the drug to accumulate due to reduced clearance .

Transport and Distribution

After oral administration, maropitant is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . P-glycoprotein actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability .

Subcellular Localization

This compound, being a lipophilic compound, crosses the blood-brain barrier . In gerbils, the mean brain:plasma concentration ratio eight hours after subcutaneous injection of 1 mg/kg is 3.59 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of maropitant citrate involves the preparation of maropitant, which is then converted to its citrate form. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Maropitant citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of maropitant, which may have different pharmacological properties .

Scientific Research Applications

Maropitant citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maropitant citrate is unique in its specific targeting of neurokinin-1 receptors, making it highly effective in preventing vomiting caused by various conditions. Unlike ondansetron and metoclopramide, which target different receptors, this compound provides a more targeted approach to antiemetic therapy .

Properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVSXRHFXJOMGW-YBZGWEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957411
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359875-09-5
Record name Maropitant citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAROPITANT CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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